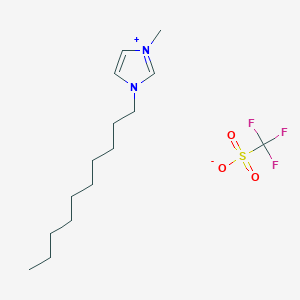

1-Decyl-3-methylimidazolium trifluoromethanesulfonate

Descripción general

Descripción

1-Decyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid known for its unique properties and applications. This compound is part of the imidazolium family, which is characterized by a positively charged imidazolium cation paired with a negatively charged trifluoromethanesulfonate anion. Ionic liquids like this compound are notable for their low volatility, high thermal stability, and ability to dissolve a wide range of substances .

Métodos De Preparación

The synthesis of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate typically involves the alkylation of 1-methylimidazole with decyl bromide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions often include:

Step 1: Alkylation of 1-methylimidazole with decyl bromide in the presence of a base such as potassium carbonate.

Análisis De Reacciones Químicas

Anion Exchange Reactions

The trifluoromethanesulfonate (OTf<sup>−</sup>) anion in [C<sub>10</sub>C<sub>1</sub>im][OTf] can undergo substitution with other anions. A widely reported method involves anion exchange with sodium trifluoromethanesulfonate (NaOTf) to replace bromide (Br<sup>−</sup>) in the precursor [C<sub>10</sub>C<sub>1</sub>im]Br:

-

Precursor : 1-Decyl-3-methylimidazolium bromide (100.7 g, 0.304 mol)

-

Reagent : Sodium trifluoromethanesulfonate (65.6 g, 0.381 mol)

-

Solvent : Dichloromethane

-

Time : 72 hours at room temperature

-

Yield : 92.5%

This reaction proceeds via a metathesis mechanism , forming NaBr as a precipitate. The process is monitored by testing for residual bromide using AgNO<sub>3</sub> .

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C (room temperature) |

| Solvent | Dichloromethane |

| Anion Source | NaOTf |

| Yield | 92.5% |

Thermal Decomposition

[C<sub>10</sub>C<sub>1</sub>im][OTf] exhibits high thermal stability, with decomposition temperatures exceeding 300°C. Studies on analogous imidazolium ionic liquids (e.g., 1-ethyl-3-methylimidazolium triflate) reveal a two-step decomposition pathway :

-

Cation degradation : Cleavage of the alkyl chain from the imidazolium ring.

-

Anion degradation : Breakdown of the trifluoromethanesulfonate group into SO<sub>2</sub> and CF<sub>3</sub> radicals.

Thermogravimetric Analysis (TGA) Data :

-

Onset Decomposition Temperature : ~320°C

-

Major Weight Loss Step : 320–400°C (attributed to cation decomposition)

Nucleophilic Substitution at the Imidazolium Ring

The imidazolium cation in [C<sub>10</sub>C<sub>1</sub>im][OTf] can participate in S<sub>N</sub>2 reactions with nucleophiles. For example:

-

Reaction with Hydroxide (OH<sup>−</sup>) : Forms 1-decyl-3-methylimidazolium hydroxide, a intermediate in synthesizing other ionic liquids.

-

Reaction with Halides (X<sup>−</sup>) : Substitutes OTf<sup>−</sup> with Br<sup>−</sup> or Cl<sup>−</sup> under reflux conditions .

Key Findings :

-

Nucleophilic substitution is slower in [C<sub>10</sub>C<sub>1</sub>im][OTf] compared to shorter-chain analogs (e.g., [C<sub>4</sub>C<sub>1</sub>im][OTf]) due to steric hindrance from the decyl chain .

Interfacial Behavior in Biphasic Systems

The long alkyl chain of [C<sub>10</sub>C<sub>1</sub>im][OTf] enables its use in liquid-liquid extraction . For example:

-

Metal Ion Extraction : Demonstrates high efficiency for Ag<sup>+</sup> (95% recovery) and Pd<sup>2+</sup> (89% recovery) from aqueous phases .

| Metal Ion | Extraction Efficiency (%) |

|---|---|

| Ag<sup>+</sup> | 95 |

| Pd<sup>2+</sup> | 89 |

Interaction with Biomolecules

[C<sub>10</sub>C<sub>1</sub>im][OTf] interacts with proteins and enzymes, altering their secondary structures. For instance:

Aplicaciones Científicas De Investigación

1-Decyl-3-methylimidazolium trifluoromethanesulfonate has a wide range of scientific research applications:

Chemistry: It is used as a solvent for various chemical reactions due to its ability to dissolve both organic and inorganic compounds.

Biology: This compound is explored for its potential in drug delivery systems, given its ability to solubilize pharmaceutical compounds.

Medicine: Research is ongoing into its use as a medium for enzymatic reactions and its potential in developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with various molecular targets. The imidazolium cation can interact with negatively charged sites on molecules, while the trifluoromethanesulfonate anion can stabilize positive charges. These interactions facilitate the dissolution of compounds and enhance reaction rates by stabilizing transition states .

Comparación Con Compuestos Similares

1-Decyl-3-methylimidazolium trifluoromethanesulfonate can be compared with other imidazolium-based ionic liquids, such as:

- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate

- 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate

These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, viscosity, and thermal stability. The longer alkyl chain in this compound provides unique solubility characteristics and makes it particularly effective in dissolving nonpolar compounds .

Actividad Biológica

1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10C1im][CF3SO3]) is an ionic liquid (IL) that has garnered attention for its biological activity, particularly in the fields of cancer treatment and microbial interactions. This article explores the compound's cytotoxic effects, mechanisms of action, and potential applications in pharmaceuticals.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the anticancer potential of [C10C1im][CF3SO3]. Notably, research demonstrated that this IL exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The cytotoxicity of [C10C1im][CF3SO3] was found to be more than twice as potent as cisplatin, a commonly used chemotherapeutic agent, in MCF-7 cells .

The mechanisms underlying the cytotoxic effects of [C10C1im][CF3SO3] involve:

- Cell Cycle Inhibition : The IL induces cell cycle arrest at different phases depending on the cancer type. For instance, it was observed that colon cancer cells experience G2/M phase arrest, while glioblastoma cells undergo G1 phase arrest .

-

Induction of Cell Death : Different modes of cell death have been identified, including:

- Apoptosis : Characterized by morphological changes such as cell shrinkage and nuclear condensation.

- Autophagy : Indicated by the formation of autophagosomes and increased expression of autophagy markers.

- Reactive Oxygen Species (ROS) Production : The IL disrupts cellular redox homeostasis by increasing ROS levels, which contributes to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activity Findings

| Study | Cell Line | IC50 Value | Mechanism | Comparison |

|---|---|---|---|---|

| MCF-7 | >2x Cisplatin | Apoptosis | High | |

| Colon Cancer | Not specified | Autophagy | Moderate | |

| Glioblastoma | Not specified | ROS Production | Significant |

Microbial Interactions

In addition to its anticancer properties, [C10C1im][CF3SO3] has shown promise in influencing microbial activity. Studies indicate that this IL can affect microbial growth and metabolism. For instance, it has been used to enhance the production of 1,3-propanediol from crude glycerol by microbial consortia .

Antimicrobial Activity

The antimicrobial properties of [C10C1im][CF3SO3] are notable against both Gram-positive and Gram-negative bacteria. The effectiveness appears to correlate with the length of the alkyl chain in the imidazolium cation; longer chains generally increase antibacterial activity .

Case Studies and Research Findings

A comprehensive study examined the cytotoxic effects of various alkylmethylimidazolium-based ionic liquids, including [C10C1im][CF3SO3], on PC12 rat pheochromocytoma cells. Results indicated that increased alkyl chain length led to enhanced cytotoxicity through mechanisms such as ROS generation and apoptosis induction .

Another research effort focused on the solubility enhancement properties of [C10C1im][CF3SO3] for pharmaceutical compounds like isoniazid. It was found to be an effective solvent at elevated temperatures, improving drug solubility significantly compared to other ionic liquids .

Propiedades

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLIZKWXKVXRES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047916 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412009-62-2 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.